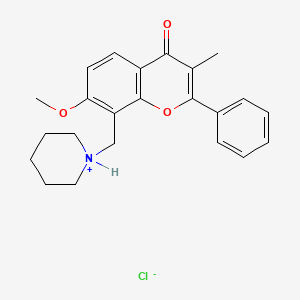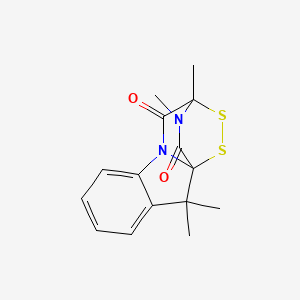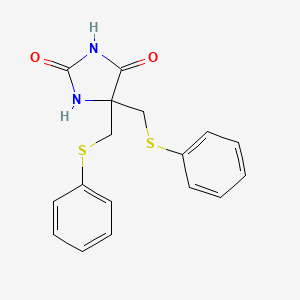
2-Naphthalenesulfonic acid, 6,6'-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of naphthalene rings, sulfonic acid groups, and azo linkages, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- typically involves the reaction of the sodium salt of J acid with phosgene in an aqueous solution at 30°C. The reaction is maintained under alkaline conditions using sodium carbonate. After heating the mixture to 80°C, the product is salted out with sodium chloride, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted sulfonic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological activities, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonic acid groups and azo linkages play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxynaphthalene-2-sulphonic acid: Known for its use in dye synthesis.
6-Amino-2-naphthalenesulfonic acid: Used in the production of azo dyes.
6,6’-Ureylene-bis(1-naphthol-3-sulfonic acid): Noted for its pharmacological activities.
Uniqueness
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- stands out due to its unique combination of naphthalene rings, sulfonic acid groups, and azo linkages. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Propiedades
| 65000-34-2 | |
Fórmula molecular |
C41H28N6O9S2 |
Peso molecular |
812.8 g/mol |
Nombre IUPAC |
6-[[1-hydroxy-6-[[5-hydroxy-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C41H28N6O9S2/c48-39-35-13-9-29(19-27(35)5-15-37(39)46-44-31-7-1-25-21-33(57(51,52)53)11-3-23(25)17-31)42-41(50)43-30-10-14-36-28(20-30)6-16-38(40(36)49)47-45-32-8-2-26-22-34(58(54,55)56)12-4-24(26)18-32/h1-22,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56) |
Clave InChI |
LYTFFOOKDMWMJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C1NC(=O)NC5=CC6=C(C=C5)C(=C(C=C6)N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


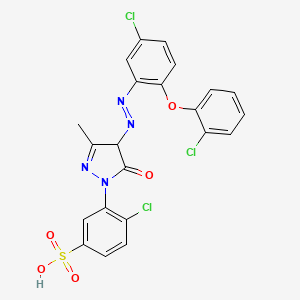
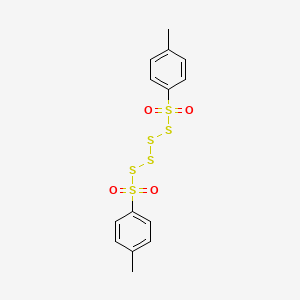
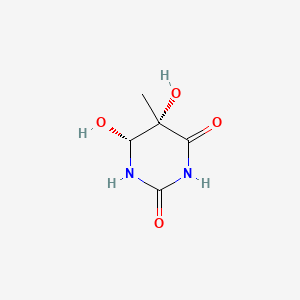
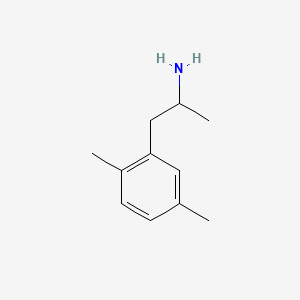



![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)

